molecular formula C8H16CaO11 B127960 Calcium L-Threonate CAS No. 70753-61-6

Calcium L-Threonate

Numéro de catalogue: B127960
Numéro CAS: 70753-61-6
Poids moléculaire: 328.28 g/mol
Clé InChI: BEASIMXNQNRJRM-YKSMAXERSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calcium L-Threonate (CaLT), chemically known as (2R,3S)-2,3,4-trihydroxybutanoate calcium, is a calcium salt derived from L-threonic acid, a metabolite of vitamin C . It is primarily used as a calcium supplement and investigational drug for osteoporosis due to its proposed dual action: calcium supplementation and inhibition of osteoclast-mediated bone resorption .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium L-threonate can be synthesized through the reaction of L-ascorbic acid (vitamin C) with calcium carbonate in the presence of hydrogen peroxide. The reaction involves the oxidation of L-ascorbic acid to L-threonic acid, which then reacts with calcium carbonate to form this compound . The reaction conditions typically include:

    Reactants: L-ascorbic acid, calcium carbonate, hydrogen peroxide

    Solvent: Water

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process includes:

Analyse Des Réactions Chimiques

Substitution Reactions

The calcium ion in calcium L-threonate can be replaced by other metal ions, forming metal L-threonates .

Oxidation and Reduction

The L-threonate anion undergoes redox reactions, influenced by environmental conditions .

Oxidation Pathways

Reagents Conditions Products
H₂O₂, KMnO₄ (acidic)Elevated temperaturesOxalate complexes

Example :
L-threonic acid → Oxalic acid + CO₂ (under strong oxidative conditions).

Reduction Pathways

Reagents Conditions Products
NaBH₄, LiAlH₄Anhydrous solvents, RTReduced sugar derivatives

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting .

  • pH Sensitivity : Stable in neutral to slightly acidic conditions; decomposes in strongly acidic/basic media .

Industrial-Scale Production

Step Parameters Scale-Up Considerations
MixingH₂O solvent, 30–40°CHomogeneous slurry formation
OxidationControlled H₂O₂ additionMinimize peroxide residues
CrystallizationMethanol precipitationParticle size control for purity

Pharmacokinetic Interactions

While not a direct chemical reaction, this compound dissociates in vivo:

  • Dissociation : C₈H₁₆CaO₁₁ → Ca²⁺ + 2 C₄H₇O₅⁻ (L-threonate anions) .

  • Bioavailability : 26.5% calcium absorption in humans, enhanced by food intake .

Applications De Recherche Scientifique

Pharmacokinetics and Safety

Pharmacokinetic Studies:

  • A study involving healthy Chinese volunteers assessed the pharmacokinetics of calcium L-threonate after single and multiple doses. It was found that the compound is rapidly absorbed, with a peak plasma concentration (CmaxC_{max}) achieved approximately 2 hours post-administration. The mean half-life (t1/2t_{1/2}) was around 2.5 hours, indicating quick clearance from the body .
  • The study also highlighted that food intake enhances the absorption of this compound, suggesting that it may be more effective when taken with meals .

Safety Profile:

  • No serious adverse events were reported during pharmacokinetic studies, indicating that this compound is well-tolerated in healthy subjects .

Bioavailability

A critical aspect of any supplement is its bioavailability. A clinical study determined the bioavailability of this compound using a double-label stable isotope method. Results indicated a bioavailability of approximately 26.49%, which is significant compared to other calcium salts . This enhanced absorption could lead to improved therapeutic outcomes in patients requiring calcium supplementation.

Clinical Applications

Osteoporosis Treatment:

  • This compound has been specifically targeted for osteoporosis treatment due to its ability to enhance bone mineral density. Preclinical studies have shown that it can inhibit bone resorption by osteoclasts, which are responsible for bone degradation .
  • A patent highlights its effectiveness in preventing osteoporosis, particularly in postmenopausal women who are at higher risk due to decreased estrogen levels .

Calcium Supplementation:

  • As a dietary supplement, this compound serves as an alternative to traditional calcium supplements like calcium carbonate and citrate, which often have lower absorption rates and can cause gastrointestinal discomfort .

Case Studies and Research Findings

StudyFocusFindings
Pharmacokinetics Study Healthy volunteersRapid absorption; CmaxC_{max} at 2 hours; t1/2t_{1/2} ~2.5 hours
Bioavailability Study Healthy subjectsBioavailability of 26.49%; effective absorption method developed
Osteoporosis Prevention Postmenopausal womenInhibits osteoclast activity; enhances bone density

Mécanisme D'action

The mechanism of action of calcium L-threonate involves its dissociation into calcium ions and L-threonic acid in the body. L-threonic acid exhibits a significant stimulatory action on vitamin C uptake, prolonging the retention of vitamin C in cells . Vitamin C is crucial for osteoblast formation and collagen synthesis, which are essential for bone health. By enhancing vitamin C uptake, this compound supports the mineralization process and improves bone density .

Comparaison Avec Des Composés Similaires

Pharmacokinetics :

  • Absorption : Rapid absorption with median tmax (time to peak concentration) of 2.0–3.0 hours post-administration. Plasma exposure increases with dose (675–4050 mg), though absorption shows saturation at higher doses .
  • Food Effect : Food intake enhances bioavailability, increasing Cmax by 21% and AUC by 33% in fed versus fasted subjects .
  • Elimination: Short half-life (t1/2 ~2.1–2.7 hours), primarily non-renal excretion (only 3.3–10.3% urinary recovery) .

Safety : Well-tolerated in clinical trials, with mild adverse events (e.g., transient diarrhea in 3.8% of subjects) . The European Food Safety Authority (EFSA) deemed CaLT safe at doses up to 2700 mg/day of L-threonate .

Pharmacokinetic and Bioavailability Comparison

Parameter Calcium L-Threonate Calcium Gluconate Calcium Carbonate Magnesium L-Threonate
Bioavailability 26.49% ~5–10% ~20–30% ~30–40% (magnesium)
tmax 2.0–3.0 hours 4–6 hours 2–3 hours Not reported
Renal Excretion 3.3–10.3% 10–15% 15–20% Limited data
Food Interaction Enhances absorption Reduced absorption with food Requires acidic pH (e.g., food) Not reported

Key Findings :

  • CaLT exhibits higher bioavailability than calcium gluconate but lower than calcium carbonate. Its rapid absorption and food-enhanced bioavailability make it suitable for patients with gastrointestinal sensitivity .

Bone Resorption Inhibition

Compound Mechanism CTx Reduction (In Vitro) Resorption Area Inhibition Clinical Use
This compound Inhibits osteoclast activity via L-threonate moiety 30–40% 25–35% Osteoporosis (investigational)
Alendronate Bisphosphonate (induces osteoclast apoptosis) 70–80% 60–70% First-line osteoporosis therapy
17β-Estradiol Estrogen receptor modulation 60–70% 50–60% Hormone replacement therapy

Key Findings :

  • Unlike bisphosphonates, CaLT lacks evidence of long-term skeletal retention or osteonecrosis risk, enhancing its safety profile .

Key Findings :

  • CaLT’s safety is comparable to other calcium salts, with fewer gastrointestinal side effects than calcium carbonate .
  • Magnesium L-threonate, a structurally analogous compound, is prioritized for cognitive support (e.g., synaptic plasticity) rather than bone health .

Unique Advantages of this compound

Vitamin C Synergy : L-threonate enhances cellular uptake of vitamin C, promoting collagen synthesis and antioxidant activity .

Non-Renally Cleared: Reduces risk of kidney stone formation compared to calcium citrate or carbonate .

Endogenous Metabolite: As a vitamin C derivative, L-threonate has low toxicity and integrates into natural metabolic pathways .

Activité Biologique

Calcium L-threonate is a calcium salt of L-threonic acid, a metabolite of vitamin C. It has garnered attention for its potential therapeutic applications, particularly in the prevention and treatment of osteoporosis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, bioavailability, safety profile, and its role in calcium metabolism.

Pharmacokinetics

Absorption and Distribution

This compound is rapidly absorbed in the gastrointestinal tract. A study involving healthy Chinese subjects demonstrated that after administering a single dose of 2025 mg, the peak plasma concentration (Cmax) was approximately 32.3 mg/L, reached within 2 hours (Tmax) after ingestion . The apparent total volume of distribution following this dose was about 53.6 L, indicating extensive distribution in body tissues .

Elimination

The elimination half-life (t1/2) of this compound was found to be around 2.5 hours, suggesting a relatively quick clearance from the plasma . This rapid metabolism is beneficial for maintaining appropriate calcium levels without excessive accumulation.

Bioavailability

A notable study assessed the bioavailability of this compound using a double-label stable isotope method. The results indicated a true fractional calcium absorption (TFCA) of approximately 26.49% in healthy subjects . This level of bioavailability is significant compared to other calcium supplements, making this compound a viable option for enhancing calcium intake.

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials, no serious adverse events were documented among participants receiving varying doses (675 mg to 4050 mg) . The absence of dose-related adverse effects further supports its safety for long-term use.

This compound's biological activity is closely linked to its metabolite, L-threonic acid. This compound has been shown to enhance the uptake and retention of vitamin C in human cells, which plays a crucial role in osteoblast formation and collagen synthesis—key processes in bone mineralization .

Clinical Applications

Osteoporosis Prevention

Research indicates that this compound may prevent bone density loss associated with osteoporosis. Animal studies have demonstrated its efficacy in inhibiting bone resorption and promoting bone formation . These findings support its potential use as a therapeutic agent in managing osteoporosis.

Case Studies

  • Human Trials : In a study involving multiple doses over four days, participants showed significant increases in plasma calcium levels without any notable side effects .
  • Animal Studies : Preclinical trials on rats indicated that this compound effectively reduced markers associated with osteoporosis and promoted bone health .

Comparative Analysis

Parameter This compound Other Calcium Supplements
Bioavailability 26.49%Varies (typically lower)
Absorption Rate Rapid (Tmax ~2h)Varies
Safety Profile Well-toleratedVariable
Clinical Use Osteoporosis preventionGeneral calcium supplementation

Q & A

Basic Research Questions

Q. What methodologies are recommended for measuring the bioavailability of CaLT in human studies?

Bioavailability of CaLT can be quantified using a double-label stable isotope method . In this approach, subjects receive an intravenous injection of ⁴²Ca (as calcium chloride) and an oral dose of CaLT labeled with ⁴⁴Ca. Fractional calcium absorption (TFCA) is calculated from urinary isotope ratios collected over 24–48 hours. This method accounts for endogenous calcium excretion and avoids confounding factors like dietary calcium intake . Studies using this technique reported a bioavailability of ~26.5% in healthy subjects, with no serious adverse events .

Q. How are pharmacokinetic parameters (e.g., absorption, plasma exposure) assessed for CaLT in clinical trials?

Pharmacokinetic studies typically involve single- and multiple-dose oral administrations in healthy volunteers. Plasma L-threonate levels are measured via validated assays (e.g., LC-MS). Key findings include:

  • Rapid absorption (Tₘₐₓ: ~1–2 hours post-dose).
  • Dose-dependent plasma exposure but nonlinear pharmacokinetics.
  • No systemic accumulation after repeated dosing.
    Food intake enhances absorption, necessitating controlled fasting conditions during trials .

Q. What standardized analytical methods are used to quantify L-threonate in CaLT formulations?

Capillary electrophoresis (CE) with indirect UV detection is a validated method for L-threonate quantification. The protocol uses 2,6-naphthalenedicarboxylic acid (NDC) as a background electrolyte and tetradecyltrimethylammonium bromide (TTAB) to modify electroosmotic flow. This achieves a linear range of 50–500 µg/mL, with precision (RSD <1%) and recovery rates >99% .

Advanced Research Questions

Q. How should in vitro experiments be designed to evaluate CaLT’s inhibitory effects on osteoclast activity?

  • Model system : Use rabbit osteoclasts cultured on bone slices.
  • Treatment groups : Include CaLT at concentrations spanning 10⁻⁹–10⁻⁵ mol/L, alongside controls (e.g., alendronate, 17β-estradiol) .
  • Endpoints : Measure bone resorption area (histomorphometry) and collagen degradation markers (e.g., CTx levels).
  • Key findings : CaLT reduces resorption area and CTx by ~30–50% at 10⁻⁵ mol/L, though less potently than alendronate .

Q. How can contradictions in CaLT’s bioavailability data be resolved?

Discrepancies arise from differences in study design (e.g., isotope vs. balance methods) and subject populations. To reconcile results:

  • Use stable isotope methods to minimize confounding from endogenous calcium .
  • Standardize protocols for fasting, calcium intake, and urine collection windows.
  • Conduct cross-species comparisons (e.g., rodent vs. human) to assess interspecies variability .

Q. What strategies optimize the synthesis of CaLT for research-grade purity?

  • Starting material : Use L-ascorbic acid derivatives to ensure enantiomeric purity.
  • Purification : Employ recrystallization in ethanol/water mixtures to achieve >98% purity.
  • Characterization : Validate via ¹H NMR, elemental analysis, and CE .

Q. What mechanisms underlie CaLT’s potential neuroprotective effects?

CaLT may modulate synaptic plasticity via intraneuronal magnesium regulation . Preclinical studies suggest L-threonate enhances magnesium transport, increasing synaptic density and cognitive function. However, human data are limited, and mechanisms require validation in models of neurodegeneration .

Q. How should safety data from animal toxicology studies inform human dosing?

  • Reproductive toxicity : Mice tolerated up to 6 g/kg/day with no adverse effects on fetal development .
  • Genotoxicity : Negative Ames tests confirm CaLT’s safety profile .
  • Human translation : Apply a 100-fold safety margin to derive a maximum daily dose of 400 mg calcium (EFSA guidelines) .

Q. Can CaLT synergize with ascorbic acid in experimental models?

CaLT enhances ascorbic acid uptake in human T-lymphoma cells via dose-dependent stimulation (0–1,000 mg%). Co-treatment studies should measure intracellular ascorbate levels (e.g., LC-MS) and antioxidant activity (e.g., ROS assays) .

Propriétés

Key on ui mechanism of action

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process.

Numéro CAS

70753-61-6

Formule moléculaire

C8H16CaO11

Poids moléculaire

328.28 g/mol

Nom IUPAC

calcium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate

InChI

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1

Clé InChI

BEASIMXNQNRJRM-YKSMAXERSA-L

SMILES

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2]

SMILES isomérique

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2]

SMILES canonique

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2]

melting_point

>300

Key on ui other cas no.

70753-61-6

Solubilité

Soluble

Synonymes

2,3,4-trihydroxy-(threo)-butanoic acid
calcium l-threonate
calcium threonate
ClariMem
L-TAMS compound
L-threonic acid magnesium salt
magnesium threonate
MMFS-01
threonate
threonic acid
threonic acid, (R*,R*)-isomer
threonic acid, (R-(R*,S*))-isomer
threonic acid, dl-
threonic acid, l-

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium L-Threonate
Reactant of Route 2
Calcium L-Threonate
Reactant of Route 3
Calcium L-Threonate
Reactant of Route 4
Calcium L-Threonate
Reactant of Route 5
Calcium L-Threonate
Reactant of Route 6
Calcium L-Threonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.